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molecular formula C12H14N2O B8414090 2-Tert-butylimidazo[1,2-a]pyridine-8-carbaldehyde

2-Tert-butylimidazo[1,2-a]pyridine-8-carbaldehyde

Cat. No. B8414090
M. Wt: 202.25 g/mol
InChI Key: VCMDTAWGGHZCHV-UHFFFAOYSA-N
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Patent
US08404707B2

Procedure details

From 3g: reaction time 4 h (yield: 77%); mp 60-62° C.; IR (KBr) 1685, 1541, 1499 cm−1; 1H NMR (400 MHz, CDCl3) δ 1.43 (s, 9H), 6.86 (t, 1H, J=7 Hz), 7.46 (s, 1H), 7.76 (d, 1H, J=7 Hz), 8.28 (d, 1H, J=7 Hz), 10.85 (s, 1H); 13C NMR (100 MHz, CDCl3) δ 30.2, 32.7, 107.3, 111.1, 123.5, 124.5, 130.2, 144.2, 159.0, 189.6; MS m/z 202 (M+, 46), 187 (100), 174 (70), 78 (13).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 70 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 13 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[N:6]=[C:7]2[C:12]([CH2:13][OH:14])=[CH:11][CH:10]=[CH:9][N:8]2[CH:15]=1)([CH3:4])([CH3:3])[CH3:2].[K+].[Br-]>>[C:1]([C:5]1[N:6]=[C:7]2[C:12]([CH:13]=[O:14])=[CH:11][CH:10]=[CH:9][N:8]2[CH:15]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1N=C2N(C=CC=C2CO)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Three
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 70 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 13 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1N=C2N(C=CC=C2C=O)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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